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Compound of Interest

Compound Name: 4,4'-Bipiperidine

Cat. No.: B102171

This document serves as a comprehensive technical guide on 4,4'-Bipiperidine, a cornerstone
building block for researchers, medicinal chemists, and professionals in drug development. We
will move beyond simple data reporting to provide an in-depth analysis of its core attributes,
synthesis, reactivity, and applications, grounded in the principles of scientific integrity and field-
proven expertise. Every protocol and claim is designed to be a self-validating system,
supported by authoritative references.

Core Identity and Physicochemical Landscape of
4,4'-Bipiperidine

4,4'-Bipiperidine is a saturated heterocyclic compound featuring two piperidine rings joined by
a carbon-carbon bond at their respective 4-positions. This structure provides a unique,
conformationally restricted yet flexible three-dimensional scaffold that is of significant interest in
the design of complex molecular architectures.

Definitive Identification: Structure and CAS Number

Precise identification is critical in research and development. The universally recognized
identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

« CAS Number: 15336-72-8[1][2][3]

e Molecular Formula: CioH20N2[1][2]
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o IUPAC Name: 4-(Piperidin-4-yl)piperidine[4]
e Synonyms: 4,4'-Dipiperidine, [4,4"]Bipiperidinyl

The molecule's structure consists of two interconnected saturated nitrogen-containing rings,
which are key to its chemical utility.

Caption: 2D representation of the 4,4'-Bipiperidine structure.

Key Physicochemical Data

A compound's utility in experimental work is dictated by its physical properties. These
parameters are essential for solvent selection, reaction setup, and purification strategies.

Property Value Source(s)

Molecular Weight 168.28 g/mol [1][2]

White to off-white/green
Appearance _ [1]
crystalline powder

Melting Point 169 -173°C [1]

Solubility Soluble in methanol

~10.5 - 11.0 (Estimated for

pKa .
protonated amines)

Note: Data points are aggregated from supplier technical sheets and may vary slightly based
on purity and analytical method.

Synthesis and Chemical Reactivity

The accessibility of 4,4'-Bipiperidine is predicated on efficient synthetic routes. Its subsequent
utility stems from the predictable reactivity of its secondary amine functionalities.

Prevailing Synthesis Route: Catalytic Hydrogenation

The industrial-scale production of 4,4'-Bipiperidine is predominantly achieved through the
catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine. This process reduces the two
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pyridine rings to their saturated piperidine counterparts.
Causality Behind Methodological Choices:

o Catalyst Selection: Noble metal catalysts are required to overcome the high activation
energy associated with aromatic ring reduction. Rhodium on alumina (Rh/Al203) and
Ruthenium on carbon (Ru/C) are frequently chosen. Rhodium often provides high activity
under milder conditions, while ruthenium can be a more cost-effective option, albeit
sometimes requiring more forcing conditions. The solid support (alumina or carbon) provides
high surface area for the catalyst, maximizing efficiency.

e Solvent Environment: Protic solvents like ethanol, methanol, or acetic acid are commonly
used. They effectively solubilize the starting material and product, and can also facilitate the
protonation steps involved in the hydrogenation mechanism on the catalyst surface.

¢ Reaction Conditions: High hydrogen pressure (typically 5-50 bar) and elevated temperatures
(40-100 °C) are necessary to drive the reaction to completion by increasing the
concentration of hydrogen available at the catalyst surface and providing the thermal energy
to overcome the aromaticity of the pyridine rings.

Caption: General workflow for the synthesis of 4,4'-Bipiperidine.

Core Reactivity: N-Functionalization

The synthetic value of 4,4'-Bipiperidine is realized through the reactivity of its two secondary
nitrogen atoms. These nucleophilic centers are readily functionalized, allowing the scaffold to
be elaborated into more complex structures.

o N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
e N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

e N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Self-Validating Protocol: Selective Mono-Boc Protection

For sequential, differentiated functionalization of the two nitrogen atoms, a protection strategy
is essential. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and
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ease of removal under acidic conditions. Achieving mono-protection over di-protection is a
common challenge.

Methodology:

o Dissolution: Dissolve 4,4'-Bipiperidine (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or methanol.

 Acidification (Optional but recommended for selectivity): Add one equivalent of a strong acid
(e.g., HCl or trifluoroacetic acid). This protonates one of the nitrogen atoms, rendering it non-
nucleophilic and statistically favoring reaction at the other site.

e Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction rate and
improve selectivity.

» Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc20) (1.0 eq) in the
same solvent.

e Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4
hours. Monitor the disappearance of starting material and the formation of mono- and di-
protected products by TLC or LC-MS.

o Work-up: Upon completion, neutralize the acid with a base (e.g., saturated NaHCO3
solution). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

 Purification: Dry the combined organic layers over anhydrous Naz2SOa4, filter, and concentrate
under reduced pressure. The resulting crude material, a mixture of starting material, mono-,
and di-protected product, is then purified by silica gel column chromatography to isolate the
desired mono-Boc-4,4'-bipiperidine.

Applications in Drug Discovery and Materials
Science

The rigid, non-planar structure of the 4,4'-bipiperidine core makes it a privileged scaffold in
medicinal chemistry, serving as a three-dimensional anchor for pharmacophoric elements.
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Central Scaffold in CNS and Kinase Inhibitor Drug
Design

The piperidine motif is ubiquitous in drugs targeting the central nervous system (CNS). The
4.4'-bipiperidine core extends this utility, providing a framework to orient functional groups for
optimal interaction with receptors and enzymes. It has been investigated as a key intermediate
in the synthesis of agents for neurological disorders and as a scaffold for potent kinase
inhibitors in oncology. In many designs, one piperidine nitrogen acts as an attachment point for
a hinge-binding moiety, while the other is used to attach a group that projects into a solvent-
exposed region, often to tune solubility and pharmacokinetic properties.

Scaffold-Based Drug Design Logic

) . Pharmacophore B
N2-Functionalization (e.g., Solubility/Selectivity Group)

4,4'-Bipiperidine Drug Candidate
Core
Pharmacophore A
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N1-Functionalization

Click to download full resolution via product page

Caption: Logical workflow for utilizing the 4,4'-bipiperidine scaffold.

Ligand in Materials Science

Beyond pharmaceuticals, 4,4'-Bipiperidine serves as a bidentate ligand in coordination
chemistry. Its two nitrogen atoms can coordinate with metal centers to form metal-organic
frameworks (MOFs) and specialty polymers, contributing to materials with enhanced thermal
stability and specific mechanical properties.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

e Hazard Identification: Causes skin irritation and serious eye damage.[4]
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e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields or goggles, and a lab coat.

e Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid
breathing dust. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Aliphatic Bridge: A Technical Guide to 4,4'-
Bipiperidine in Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102171#4-4-bipiperidine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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